4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro-
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Overview
Description
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is a heterocyclic compound that features a pyrimidine ring fused with a propanoic acid moiety. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its fully reduced form.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces fully saturated compounds .
Scientific Research Applications
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Such as 2,4-diaminopyrimidine, which also exhibit biological activity.
Imidazopyridines: Known for their diverse pharmacological properties.
Uniqueness
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
72748-96-0 |
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Molecular Formula |
C7H14N4O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h4-5H,1-3,8H2,(H,12,13)(H3,9,10,11) |
InChI Key |
QROZULHUZNCVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1CC(C(=O)O)N)N |
Origin of Product |
United States |
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